REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:13])=[CH2:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[N:22]#CBr>O.C(N(CC)CC)C.C(Cl)(Cl)Cl>[O-:4][C:5]#[N:22].[C:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([CH3:13])=[CH2:12])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].[CH2:14]=[CH:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
600 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
34.96 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
34.96 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained under a nitrogen atmosphere
|
Type
|
CUSTOM
|
Details
|
was coold to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
so as to maintain the reaction temperature at -1° to 2° C
|
Type
|
TEMPERATURE
|
Details
|
the reactor was maintained at 2° to 5° C. for an additional 30 minutes (1800 s)
|
Duration
|
1800 s
|
Type
|
CUSTOM
|
Details
|
the water and chloroform plus product layers were separated
|
Type
|
WASH
|
Details
|
The chloroform plus product layer was washed with 500 milliliters 5 percent aqueous hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Reaction Time |
900 s |
Name
|
|
Type
|
product
|
Smiles
|
[O-]C#N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C1)C(=C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |